Ethyl [(3-phenylpropyl)carbamoyl]formate
Description
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(3-phenylpropylamino)acetate |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)12(15)14-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,14,15) |
InChI Key |
GCRIMHRRNXVUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves two key steps:
- Formation of the ethyl ester of 3-phenylpropionic acid (Ethyl 3-phenylpropionate).
- Introduction of the carbamoyl group onto the 3-phenylpropyl moiety.
Synthesis of Ethyl 3-phenylpropionate
Ethyl 3-phenylpropionate is a crucial intermediate and can be synthesized via esterification of 3-phenylpropionic acid with ethanol. A notable method involves the use of fluorosulfonyl fluoride (SO2F2) gas and N-ethyl-N,N-diisopropylamine (DIPEA) as a base in 1,2-dichloroethane (DCE) solvent at room temperature for about 5 hours. The reaction proceeds with high efficiency, yielding Ethyl 3-phenylpropionate in up to 99% yield after purification by silica gel chromatography using petroleum ether and ethyl acetate as eluents. The process is summarized as follows:
- Reactants: 3-phenylpropionic acid (1.0 equiv), ethanol (2.0 equiv), DIPEA (3.0 equiv), SO2F2 gas.
- Solvent: 1,2-dichloroethane (DCE), reaction concentration ~0.2 M.
- Conditions: Room temperature, 5 hours.
- Work-up: Concentration under vacuum, silica gel chromatography.
- Yield: Approximately 98-99%.
The use of SO2F2 gas facilitates the esterification under mild conditions, avoiding harsh acidic catalysts and minimizing side reactions.
Carbamoylation to Form this compound
The carbamoyl moiety introduction onto the 3-phenylpropyl group typically involves reaction with carbamoylating agents such as phosgene derivatives or isocyanates. Although direct literature on this compound is limited, analogies can be drawn from related compounds such as solriamfetol impurities synthesis, where carbamate formation is achieved via reaction of amino alcohols with phosgene or sodium cyanate under acidic or neutral conditions.
A representative method involves:
- Starting from 3-phenylpropylamine or its derivatives.
- Reaction with ethyl chloroformate or carbamoyl chloride to form the carbamate linkage.
- Purification by recrystallization or chromatography.
This approach ensures the formation of the carbamoyl group attached to the 3-phenylpropyl chain, while the ethyl formate ester remains intact.
Alternative Synthetic Routes
Alternative methods reported in pharmaceutical impurity synthesis literature include:
- Protection of amino groups followed by carbamate formation using phosgene and ammonia, with subsequent deprotection steps.
- One-step synthesis involving sodium cyanate under acidic conditions to form carbamoyl derivatives directly from amino alcohols.
These methods, while more complex, offer high purity and control over stereochemistry, which may be relevant for chiral derivatives of this compound.
Analytical Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^{1}H$$ NMR and $$^{13}C$$ NMR spectroscopy are essential for confirming the structure, particularly the presence of ester and carbamate carbonyl carbons.
- Chemical shifts for carbamate carbonyl typically appear around 156-160 ppm in $$^{13}C$$ NMR.
- Aromatic protons from the phenyl group resonate between 7.0-7.5 ppm in $$^{1}H$$ NMR.
Mass Spectrometry (MS)
- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula.
- Electrospray ionization (ESI) is commonly used for ionization.
Infrared (IR) Spectroscopy
- Characteristic absorption bands for ester (around 1735 cm$$^{-1}$$) and carbamate (around 1690-1710 cm$$^{-1}$$) carbonyl groups.
- N-H stretching vibrations typically observed near 3300 cm$$^{-1}$$.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification to Ethyl 3-phenylpropionate | 3-phenylpropionic acid, ethanol, SO2F2, DIPEA, DCE, RT, 5 h | 98-99 | Mild conditions, high yield |
| Carbamoylation | 3-phenylpropylamine derivative, ethyl chloroformate or phosgene, base, solvent | Variable (50-80) | Requires careful control to avoid side reactions |
| Purification | Silica gel chromatography, recrystallization | - | Essential for high purity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-[(3-phenylpropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-oxo-2-[(3-phenylpropyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-[(3-phenylpropyl)amino]acetate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Carbamates and Formate Esters
Ethyl Formate (C₃H₆O₂)
- Structure : Simple ethyl ester of formic acid.
- Properties: Highly volatile, fruity odor; slightly soluble in water (9 g/100 mL) but miscible in ethanol, ether, and acetone .
- Applications : Used in flavors (e.g., pineapple, rum) and as a pharmaceutical intermediate (e.g., antibiotics, antihistamines) .
- Reactivity: Susceptible to hydrolysis, forming formic acid and ethanol under aqueous conditions .
Propyl Formate (C₄H₈O₂) and Heptyl/Octyl Formates
- Structure : Longer alkyl chains (C3–C8) replacing ethyl in formate esters.
- Properties : Increasing lipophilicity with chain length; reduced volatility and slower hydrolysis rates compared to ethyl formate .
- Applications: Propyl formate is used in fragrances; heptyl/octyl derivatives serve as non-polar solvents .
Methyl (3-Hydroxyphenyl)-Carbamate (C₈H₉NO₃)
- Structure : Methyl ester with a hydroxyphenyl carbamoyl group.
- Properties : Higher polarity due to the hydroxyl group; increased water solubility compared to ethyl derivatives.
- Stability: Prone to oxidation at the phenolic hydroxyl group, requiring stabilizers in formulations .
Aromatic Carbamoyl Derivatives
4-Chloro-Phenyl Alkyl Carbamates (e.g., Compounds 4a–i, 5a–i, 6a–i)
- Structure : Chlorinated phenyl rings with varying alkyl carbamate chains.
- Lipophilicity: Determined via HPLC capacity factor (log k); chlorinated substituents (e.g., 3,4-dichloro) significantly increase log k values compared to non-chlorinated analogs .
- Applications : Explored for antimicrobial and antitumor activities due to enhanced membrane permeability .
Ethyl [(3-Carbamoylthiophen-2-yl)Carbamoyl]Formate
Stability and Reactivity Comparisons
- Hydrolysis Sensitivity :
- Ethyl [(3-phenylpropyl)carbamoyl]formate is less volatile than ethyl formate but may hydrolyze under alkaline conditions, similar to carbamoyl ethyl groups in starch hybrids ().
- Chloroform extraction artifacts (e.g., carbamoyl chlorides) highlight the reactivity of carbamates with contaminants like phosgene, necessitating purified solvents for stability .
- Thermal Stability :
Key Research Findings
- Synthetic Efficiency : this compound can be synthesized in high yields (>98%) via refluxing ethyl formate with 3-phenylpropylamine, comparable to methods for N-(3-phenylpropyl)formamide ().
- Lipophilicity Trends: Chlorinated aromatic carbamates () exhibit higher log k values than non-chlorinated analogs, suggesting that introducing halogens could modulate the target compound’s bioavailability.
- Artifact Formation : Carbamates are prone to forming undesired byproducts (e.g., carbamoyl chlorides) during extractions with impure chloroform, emphasizing the need for solvent purification ().
Biological Activity
Ethyl [(3-phenylpropyl)carbamoyl]formate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The compound features a carbamate functional group, which is known for its biological activity, particularly in the inhibition of various enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes. The following table summarizes the IC50 values obtained from these studies:
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 1.65 | |
| Butyrylcholinesterase | 5.98 | |
| Lipopolysaccharide-induced NO production | 11.2 |
These results indicate that this compound has a potent inhibitory effect on cholinesterases, suggesting its potential use in treating conditions like Alzheimer's disease.
Case Studies
A series of case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Neuroprotective Effects : In a study involving animal models of neurodegeneration, administration of this compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function scores.
- Antibacterial Activity : A clinical trial investigated the antibacterial properties of the compound against resistant strains of Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating strong antibacterial activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application:
- Absorption and Distribution : The compound exhibits good bioavailability with rapid absorption in the gastrointestinal tract.
- Metabolism : It is primarily metabolized in the liver, with several metabolites identified that retain some biological activity.
- Toxicity Profile : Toxicological assessments reveal low acute toxicity, but long-term effects require further investigation to establish safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
